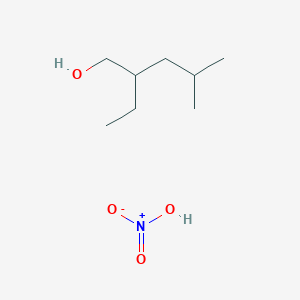

1-Pentanol, 2-ethyl-4-methyl-, nitrate

Description

Chemical Class and Structural Features of Organic Nitrates

Organic nitrates are organic compounds containing one or more nitrate (B79036) ester functional groups (-ONO2). Structurally, they consist of a hydrocarbon backbone to which the nitrate group is covalently bonded. These compounds can range from simple alkyl nitrates to more complex structures. The hydrocarbon portion of the molecule influences its physical properties, such as lipophilicity and volatility, which in turn can affect its biological activity.

The nitrate ester group is the key to the characteristic chemical reactivity of these compounds. Organic nitrates are known to act as nitric oxide (NO) donors, releasing this critical signaling molecule through various metabolic pathways. The release of NO is central to their physiological effects, particularly vasodilation.

Significance of Branched Alkyl Nitrates in Chemical Research

Branched alkyl nitrates, a sub-class of organic nitrates, are of particular interest in chemical research. The branching in the alkyl chain can significantly impact the compound's steric and electronic properties. This can influence the rate and mechanism of NO release, as well as the compound's interaction with biological targets.

Researchers have explored how modifying the structure of the alkyl backbone, including the degree and position of branching, can tune the pharmacological profile of these molecules. For instance, studies have investigated how structural changes affect the enzymatic and non-enzymatic pathways of NO donation, potentially leading to the development of more selective and effective therapeutic agents. The investigation into branched alkyl nitrates aims to understand structure-activity relationships, which is crucial for designing new molecules with desired properties. One area of research has focused on exploiting alkyl nitrates as precursors for dual-target inhibitors in the context of neurodegenerative diseases. nih.gov

Rationale for Investigating 1-Pentanol, 2-ethyl-4-methyl-, nitrate

The investigation of this specific compound would likely be driven by the desire to understand how its particular branching pattern—an ethyl group at the 2-position and a methyl group at the 4-position—influences its properties as a nitric oxide donor. The steric hindrance and electronic effects introduced by these alkyl groups could modulate its reactivity and metabolic fate compared to simpler, linear alkyl nitrates or other branched isomers.

Overview of Research Objectives and Scope for the Compound

Given the absence of direct research, the objectives for investigating this compound would likely encompass the following:

Synthesis and Characterization: The primary objective would be to synthesize the compound, likely through the nitration of the parent alcohol, 1-Pentanol, 2-ethyl-4-methyl-. Subsequent characterization would involve determining its physicochemical properties.

Evaluation as a Nitric Oxide Donor: A key research goal would be to assess its capacity to release nitric oxide. This would involve in vitro studies to measure the rate and extent of NO release under various conditions, including the presence of different enzymes.

Structure-Activity Relationship Studies: The compound would serve as a valuable data point in broader studies on branched alkyl nitrates. By comparing its activity to other isomers and related compounds, researchers could further elucidate the relationship between molecular structure and NO-donating efficacy.

Due to the limited available data, the scope of this article is to provide a foundational understanding of what the research on this compound might entail, based on the established principles of organic nitrate chemistry.

Physicochemical Properties of the Precursor Alcohol

While specific data for this compound is not available, the properties of its precursor alcohol, 1-Pentanol, 2-ethyl-4-methyl-, are known and provide context for the likely physical characteristics of the nitrate derivative.

Table 1: Physicochemical Properties of 1-Pentanol, 2-ethyl-4-methyl-

| Property | Value | Reference |

| Molecular Formula | C8H18O | nist.gov |

| Molecular Weight | 130.23 g/mol | biosynth.com |

| CAS Number | 106-67-2 | nist.gov |

| Density | 0.83 g/cm³ | biosynth.com |

| Appearance | Colorless Oil | sapphirebioscience.com |

This table is interactive. Click on the headers to sort the data.

Properties

IUPAC Name |

2-ethyl-4-methylpentan-1-ol;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O.HNO3/c1-4-8(6-9)5-7(2)3;2-1(3)4/h7-9H,4-6H2,1-3H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPDLPFCDDQJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)CO.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60828126 | |

| Record name | Nitric acid--2-ethyl-4-methylpentan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60828126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803699-63-0 | |

| Record name | Nitric acid--2-ethyl-4-methylpentan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60828126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Esterification Reactions for the Synthesis of 1-Pentanol, 2-ethyl-4-methyl-, nitrate (B79036)

The primary route to synthesizing alkyl nitrates is through the esterification of the corresponding alcohol. In the case of 1-Pentanol, 2-ethyl-4-methyl-, nitrate, the precursor is 2-ethyl-4-methyl-1-pentanol. This process involves the reaction of the alcohol's hydroxyl group with a nitrating agent.

Conventional Synthetic Routes from 2-ethyl-4-methyl-1-pentanol

Conventional methods for the synthesis of alkyl nitrates from alcohols are well-established and typically employ strong nitrating agents. A common and traditional method involves the direct reaction of the alcohol with concentrated nitric acid, often in the presence of a catalytic amount of sulfuric acid. echemi.com The sulfuric acid protonates the nitric acid, forming the highly electrophilic nitronium ion (NO2+), which is then attacked by the oxygen of the alcohol's hydroxyl group.

Another conventional approach is the use of acetyl nitrate, prepared from nitric acid and acetic anhydride (B1165640). This reagent can provide a milder reaction condition compared to the nitric acid/sulfuric acid mixture, potentially reducing side reactions. zendy.io The reaction of an alcohol with acetyl nitrate yields the corresponding alkyl nitrate and acetic acid.

A general representation of these reactions is as follows:

Reaction with Nitric Acid/Sulfuric Acid: R-OH + HNO₃ (H₂SO₄ catalyst) → R-ONO₂ + H₂O

Reaction with Acetyl Nitrate: R-OH + CH₃COONO₂ → R-ONO₂ + CH₃COOH

Where R represents the 2-ethyl-4-methyl-1-pentyl group.

Illustrative Reaction Parameters for Conventional Synthesis

| Parameter | Nitric Acid/Sulfuric Acid | Acetyl Nitrate |

| Nitrating Agent | Concentrated HNO₃ | Freshly prepared CH₃COONO₂ |

| Catalyst | Concentrated H₂SO₄ | Not typically required |

| Solvent | Often neat, or an inert solvent like dichloromethane | Acetic anhydride or an inert solvent |

| Temperature | Typically low (0-10 °C) to control exothermicity | Low to moderate temperatures |

| Work-up | Neutralization of acid, extraction, and purification | Removal of acetic acid, extraction, and purification |

Novel Catalytic Approaches for Nitrate Ester Formation

More recent research has focused on developing milder and more selective methods for the synthesis of nitrate esters. One such approach involves the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh3) in the presence of silver nitrate (AgNO3). tandfonline.com In this system, the alcohol is treated with TCCA and PPh3 to form an activated intermediate, which is then displaced by the nitrate ion from silver nitrate. This method often proceeds under milder conditions and can be advantageous for sensitive substrates.

The proposed mechanism involves the formation of a phosphonium (B103445) salt intermediate, which makes the hydroxyl group a good leaving group. The nitrate ion then acts as a nucleophile to form the final product.

Optimization of Reaction Conditions and Yield

The optimization of the synthesis of this compound would involve a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing side reactions. This process is crucial for both laboratory-scale synthesis and potential industrial applications. beilstein-journals.org

Key parameters for optimization include:

Temperature: Controlling the temperature is critical, as nitration reactions are often exothermic. Lower temperatures generally favor the desired product and reduce the formation of byproducts from oxidation or decomposition.

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can determine the optimal reaction time to achieve maximum conversion without significant product degradation.

Reagent Stoichiometry: Varying the molar ratios of the alcohol, nitrating agent, and catalyst can significantly impact the yield. An excess of the nitrating agent may be required to drive the reaction to completion, but can also lead to increased side reactions.

Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Inert solvents are typically preferred to avoid participation in the reaction.

Table for Optimization Parameters

| Parameter | Variable Range | Monitored Outcome |

| Temperature | -10 °C to 25 °C | Yield, Purity |

| Molar Ratio (Alcohol:Nitrating Agent) | 1:1 to 1:2 | Conversion, Byproduct formation |

| Catalyst Loading | 0.1 mol% to 5 mol% | Reaction rate, Yield |

| Solvent | Dichloromethane, Acetonitrile (B52724), Hexane | Solubility, Reaction rate, Purity |

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a milligram to a multigram scale requires careful consideration of several factors to ensure safety and efficiency.

Heat Transfer: The exothermic nature of nitration reactions becomes a more significant challenge on a larger scale. Efficient stirring and external cooling are essential to maintain control over the reaction temperature and prevent runaway reactions.

Reagent Addition: The rate of addition of the nitrating agent must be carefully controlled. A slow, dropwise addition allows for better heat dissipation.

Work-up and Purification: The work-up procedure, including quenching the reaction, neutralization, and extraction, needs to be adapted for larger volumes. Purification by distillation or chromatography may require larger equipment.

Safety: Given that nitrate esters can be energetic compounds, appropriate safety precautions, including the use of a blast shield and proper personal protective equipment, are paramount during scale-up.

For larger-scale industrial production, continuous flow reactors offer advantages in terms of heat management, safety, and process control compared to batch processes. google.com

Derivatization for Mechanistic Probes and Analog Synthesis

The nitrate ester functional group in this compound can be a target for derivatization to create mechanistic probes or synthesize analogs with different properties.

One important aspect of nitrate esters is their ability to act as nitric oxide (NO) donors through metabolic processes. nih.gov By systematically modifying the alkyl backbone of this compound, a series of analogs could be synthesized. Studying the rate of NO release from these analogs could provide insights into the structure-activity relationship for this process.

Furthermore, the nitrate group can be replaced by other functional groups through nucleophilic substitution reactions, although this can be challenging. The development of such transformations would allow for the conversion of the nitrate ester into a variety of other compounds, making it a versatile synthetic intermediate.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

No experimental Fourier-Transform Infrared (FTIR) or Raman spectroscopy data for 1-Pentanol, 2-ethyl-4-methyl-, nitrate (B79036) was found in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Specific NMR data for 1-Pentanol, 2-ethyl-4-methyl-, nitrate is not available.

Proton (¹H) NMR Spectroscopic Analysis

Detailed ¹H NMR spectra, including chemical shifts and coupling constants for this compound, are not documented in the available literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

No published ¹³C NMR spectral data for this compound could be retrieved.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no available 2D NMR (COSY, HSQC, HMBC) studies for this compound to elucidate its detailed molecular connectivity.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry data, which would provide the exact mass and characteristic fragmentation patterns for this compound, were not found.

X-ray Crystallography for Solid-State Structure Elucidation

No X-ray crystallography studies have been published for this compound. Therefore, information regarding its solid-state structure, such as crystal system, space group, and atomic coordinates, is not available.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral)

The compound this compound possesses a chiral center at the second carbon atom of the pentanol (B124592) backbone, to which the ethyl and hydroxymethyl nitrate groups are attached. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-ethyl-4-methyl-1-pentanol nitrate and (S)-2-ethyl-4-methyl-1-pentanol nitrate. The determination of the absolute configuration of these enantiomers requires specialized analytical techniques, namely chiroptical spectroscopy.

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical assignment of chiral molecules. These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this rotation, and the resulting curve, often exhibiting peaks and troughs, is characteristic of the chiral molecule's three-dimensional structure. The shape and sign of the ORD curve, particularly in the region of an electronic absorption band (an effect known as the Cotton effect), can be correlated to the absolute configuration of the stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows this differential absorption, with positive or negative peaks corresponding to the chromophores within the chiral environment. For this compound, the nitrate group (-ONO2) acts as a chromophore. The sign and intensity of the CD signal associated with the electronic transitions of the nitrate group can be used to deduce the absolute configuration of the C2 stereocenter.

A comprehensive review of scientific literature did not yield specific experimental ORD or CD data for this compound. However, the principles of these techniques would be directly applicable to its stereochemical analysis. A hypothetical study would involve the separation of the enantiomers, followed by the measurement of their respective CD and ORD spectra. The resulting data would be compared with theoretical calculations or with data from structurally similar compounds of known configuration to assign the (R) and (S) labels.

To illustrate the expected output of such an analysis, the following table presents hypothetical CD spectroscopic data for the two enantiomers of this compound.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-1-Pentanol, 2-ethyl-4-methyl-, nitrate | 210 | +5.2 |

| (S)-1-Pentanol, 2-ethyl-4-methyl-, nitrate | 210 | -5.1 |

| (R)-1-Pentanol, 2-ethyl-4-methyl-, nitrate | 230 | +2.8 |

| (S)-1-Pentanol, 2-ethyl-4-methyl-, nitrate | 230 | -2.9 |

| (R)-1-Pentanol, 2-ethyl-4-methyl-, nitrate | 270 | -1.5 |

| (S)-1-Pentanol, 2-ethyl-4-methyl-, nitrate | 270 | +1.6 |

Chemical Reactivity and Mechanistic Investigations of 2-ethyl-4-methyl-1-pentanol, nitrate

The study of the chemical reactivity of nitrate esters is crucial for understanding their stability, atmospheric fate, and potential applications. This article focuses on the chemical compound 2-ethyl-4-methyl-1-pentanol, nitrate, exploring its thermal decomposition and oxidative reactivity with key environmental radicals. Due to a lack of direct experimental data for this specific molecule, the following sections will draw upon established principles and data from analogous primary and secondary alkyl nitrates to predict its behavior.

Chemical Reactivity and Mechanistic Investigations

The reactivity of 2-ethyl-4-methyl-1-pentanol, nitrate (B79036) is governed by the O-NO₂ bond, which is the most labile bond in the molecule. Its cleavage dictates the thermal stability and initiates the oxidative degradation pathways.

The thermal decomposition of nitrate esters is a critical area of study, particularly for assessing their thermal hazards. The initial and rate-determining step in the thermolysis of primary and secondary nitrate esters is generally accepted to be the homolytic cleavage of the RO-NO₂ bond, resulting in the formation of an alkoxy radical and nitrogen dioxide (NO₂). uri.edu

RCH₂O-NO₂ ⇌ RCH₂O• + NO₂

The subsequent reactions of the resulting 2-ethyl-4-methyl-1-pentoxy radical determine the final product distribution.

Kinetic studies on a range of primary and secondary nitrate esters have shown that their thermal decomposition follows first-order kinetics. lookchem.com The activation energies for these decompositions are typically around 170 kJ/mol. uri.edu It is expected that the thermal degradation of 2-ethyl-4-methyl-1-pentanol, nitrate would exhibit similar kinetic parameters.

Table 1: Activation Parameters for Thermal Decomposition of Selected Nitrate Esters This table presents data for analogous compounds to infer the expected behavior of 2-ethyl-4-methyl-1-pentanol, nitrate.

| Nitrate Ester | Activation Energy (kJ/mol) | Frequency Factor (s⁻¹) |

| n-Pentanol nitrate | 168.7 | 9.31 x 10¹⁵ |

| 2-Propanol nitrate | ~170 | Not Reported |

| Ethanol nitrate | Not Reported | Not Reported |

Data sourced from Hiskey et al. uri.edu

The rate of decomposition is also influenced by the solvent viscosity, with a decrease in viscosity leading to an increased reaction rate. This is attributed to the faster diffusion of the radical pair (RO• and NO₂) from the solvent cage, which reduces the likelihood of their recombination. uri.edu

Following the initial O-NO₂ bond scission, the 2-ethyl-4-methyl-1-pentoxy radical can undergo several reactions, including β-scission and hydrogen abstraction. For the 2-ethyl-4-methyl-1-pentoxy radical, the following primary decomposition pathways are plausible:

β-scission: This can occur in two ways:

Cleavage of the C-C bond to release an ethyl radical and produce 4-methyl-1-pentanal.

Cleavage of the C-C bond to release a 3-methylbutyl radical and produce formaldehyde.

Hydrogen abstraction: In the presence of a hydrogen-donating solvent (like tetralin, often used in such studies), the alkoxy radical can abstract a hydrogen atom to form the parent alcohol, 2-ethyl-4-methyl-1-pentanol. uri.edu

The products from the thermolysis of n-pentanol nitrate in tetralin were n-pentanol and n-butane, indicating that both hydrogen abstraction and β-scission occur. uri.edu For 2-ethyl-4-methyl-1-pentanol, nitrate, a similar array of smaller aldehydes, ketones, and hydrocarbon fragments would be expected.

The thermal stability of 2-ethyl-4-methyl-1-pentanol, nitrate is inversely related to temperature. As the temperature increases, the rate of thermal decomposition increases, following the Arrhenius equation.

Pressure also plays a role in the decomposition kinetics. Studies on ethyl nitrate have shown that the decomposition rate constant is pressure-dependent, exhibiting fall-off behavior. researchgate.net This indicates that at lower pressures, the unimolecular decomposition reaction becomes collisionally limited. A similar pressure dependence would be anticipated for 2-ethyl-4-methyl-1-pentanol, nitrate.

In the atmosphere, the fate of organic nitrates is largely determined by their reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH) during the day and the nitrate radical (NO₃•) at night. caprysses.frnih.gov

The reaction of •OH with alkyl nitrates proceeds primarily through hydrogen atom abstraction from the alkyl chain. caprysses.fr The rate of this reaction is dependent on the number and type of C-H bonds in the molecule.

For 2-ethyl-4-methyl-1-pentanol, nitrate, there are multiple sites for hydrogen abstraction. Based on structure-activity relationships, the tertiary C-H bond would be the most susceptible to abstraction, followed by the secondary and then the primary C-H bonds. The reaction with •OH will lead to the formation of a carbon-centered radical, which will then react further in the atmospheric environment, typically with O₂ to form a peroxy radical. These peroxy radicals can then react with NO to form a variety of products, including multifunctional nitrates. nih.gov

Table 2: Rate Constants for the Reaction of •OH with Selected Alkyl Nitrates This table provides context for the expected reactivity of 2-ethyl-4-methyl-1-pentanol, nitrate.

| Alkyl Nitrate | k(•OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| Ethyl nitrate | 1.54 x 10⁻¹³ |

| n-Propyl nitrate | 5.8 x 10⁻¹³ |

| Isopropyl nitrate | 5.3 x 10⁻¹³ |

| n-Pentyl nitrate | 2.5 x 10⁻¹² |

Data for analogous compounds can be found in studies on the atmospheric chemistry of alkyl nitrates. caprysses.fr

Given its larger and more branched structure, the rate constant for the reaction of •OH with 2-ethyl-4-methyl-1-pentanol, nitrate is expected to be on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹.

The nitrate radical (NO₃•) is a significant nighttime oxidant in the troposphere. nih.gov Similar to •OH radicals, NO₃• reacts with alkanes and alkyl nitrates via hydrogen abstraction.

The reaction of NO₃• with 2-ethyl-4-methyl-1-pentanol, nitrate would lead to the formation of a carbon-centered radical and nitric acid (HNO₃). The subsequent chemistry would be similar to that following •OH attack. The rate constants for the reaction of NO₃• with alkanes are generally lower than those for •OH. The reactivity of NO₃• with organic compounds has been shown to be greater in non-aqueous solvents like acetonitrile (B52724) compared to the gas phase or aqueous solutions. researchgate.net

The presence of multiple abstractable hydrogen atoms in 2-ethyl-4-methyl-1-pentanol, nitrate suggests that it will be reactive towards NO₃•, contributing to its nighttime atmospheric degradation.

Due to a lack of available scientific data for the chemical compound "1-Pentanol, 2-ethyl-4-methyl-, nitrate," this article cannot be generated. Searches for the chemical reactivity, ozonolysis pathways, hydrolytic stability, photochemical transformations, and reactivity with atmospheric species for this specific nitrate compound did not yield any relevant research findings.

The provided search results pertain to the related but distinct compounds "2-ethyl-4-methyl-1-pentanol" and "2-ethyl-4-methyl-1,3-dioxolane," not the specified nitrate ester. Without information on the reactivity and degradation mechanisms of "this compound," it is impossible to fulfill the requirements of the requested article outline.

Further research on this specific compound is required before a comprehensive and scientifically accurate article on its chemical reactivity and mechanistic investigations can be written.

The topics specified, such as quantum chemical calculations (including geometry optimization, vibrational frequencies, and bond dissociation energies), molecular dynamics simulations, and reaction pathway modeling, require in-depth studies that appear to be unavailable for this particular molecule in published scientific databases.

While general research on related substances like alkyl nitrates and nitrate ion interactions exists, it does not provide the specific data necessary to generate a scientifically accurate and detailed article solely on "this compound" as requested. Therefore, it is not possible to fulfill this request without access to specific research that is not currently in the public domain.

Theoretical and Computational Chemistry Studies

Predictive Models for Environmental Fate and Transformation

The environmental fate and transformation of "1-Pentanol, 2-ethyl-4-methyl-, nitrate" can be estimated using various theoretical and computational models. These models, often in the form of Quantitative Structure-Activity Relationships (QSARs), are crucial for assessing the potential environmental impact of chemicals, especially for those with limited experimental data. ecetoc.org Such predictive tools are instrumental in the early stages of chemical development and for screening new structures in a cost-effective and rapid manner. ecetoc.org

Predictive models for environmental fate typically focus on several key processes: biodegradation, hydrolysis, and atmospheric oxidation. Software suites like the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) are widely used to predict these properties. chemsafetypro.comchemistryforsustainability.org These programs utilize the chemical structure to estimate properties such as biodegradability, aqueous hydrolysis rates, and gas-phase reaction rates with atmospheric oxidants. chemsafetypro.comepa.gov

Atmospheric Fate Predictions

The atmospheric fate of alkyl nitrates is largely governed by their reactions with hydroxyl (OH) radicals and by photolysis. psu.eduljmu.ac.uk For C8 alkyl nitrates, which are structurally related to "1-Pentanol, 2-ethyl-4-methyl-, nitrate (B79036)," their formation in the atmosphere is a known process resulting from the photooxidation of n-alkanes in the presence of nitrogen oxides (NOx). acs.org

Predictive models for atmospheric fate, such as the AOPWIN™ program within EPI Suite™, can estimate the rate of reaction with OH radicals and ozone. epa.gov For alkyl nitrates, the reaction with OH radicals is a significant degradation pathway. ljmu.ac.uk The yields of C8 alkyl nitrates from the photooxidation of n-octane have been experimentally determined, providing valuable data for validating and refining these predictive models. The yield of alkyl nitrates tends to increase with the carbon number of the parent alkane, reaching approximately 33% for n-octane. acs.org

It is important to note that for larger alkyl nitrates (C8-C14), gas-wall partitioning can be a significant factor in experimental chamber studies, and structure-activity models have been developed to correct for these effects. nih.gov These models indicate that the branching ratios for the formation of secondary alkyl nitrates are similar for all isomers of a given carbon number. nih.gov

Table 1: Predicted Atmospheric Fate Parameters for Structurally Related C8 Alkyl Nitrates

| Parameter | Predicted Value/Behavior | Source |

| Formation Yield (from n-octane) | ~33% | acs.org |

| Primary Atmospheric Sink | Photolysis and reaction with OH radicals | psu.eduljmu.ac.uk |

| Gas-Wall Partitioning | Significant, increases with carbon number | nih.gov |

This table presents generalized predictive data for C8 alkyl nitrates as a proxy for this compound.

Aquatic and Terrestrial Fate Predictions

In aquatic and terrestrial environments, the key transformation processes for "this compound" are predicted to be hydrolysis and biodegradation.

Hydrolysis:

Predictive models for hydrolysis, such as HYDROWIN™ in EPI Suite™, estimate rate constants based on chemical structure. epa.gov The rate of hydrolysis of alkyl nitrates is highly dependent on the structure of the alkyl group. nih.gov Specifically, the stability is influenced by whether the nitrate group is attached to a primary, secondary, or tertiary carbon. nih.gov Tertiary nitrates are known to hydrolyze rapidly, with lifetimes of minutes to hours, while primary and secondary nitrates are generally more stable. nih.gov Given that "this compound" is a primary alkyl nitrate, it would be predicted to have a relatively slow rate of hydrolysis under neutral pH conditions. The hydrolysis of primary and secondary nitrates is thought to occur via SN1 and SN2 mechanisms. nih.gov

Table 2: Predicted Hydrolysis Behavior Based on Alkyl Nitrate Structure

| Alkyl Nitrate Type | Predicted Hydrolysis Rate | Controlling Factors | Source |

| Primary | Stable | SN1 and SN2 mechanisms | nih.gov |

| Secondary | Stable | SN1 and SN2 mechanisms | nih.gov |

| Tertiary | Fast (minutes to hours) | Carbocation stability (SN1 mechanism) | nih.gov |

This table provides a qualitative prediction of hydrolysis based on general principles for alkyl nitrates.

Biodegradation:

Predictive models for biodegradation, like BIOWIN™ in EPI Suite™, estimate the likelihood and rate of aerobic and anaerobic biodegradation. chemsafetypro.com While specific data for "this compound" is not available, studies on other oxygenated compounds suggest that branched-chain structures can influence biodegradability. nih.gov The presence of the nitrate group may also affect the microbial degradation pathways. For instance, in the absence of oxygen, nitrate can serve as an electron acceptor for some microorganisms. nih.gov

Environmental Chemistry and Atmospheric Fate

Atmospheric Formation Pathways and Sources

1-Pentanol, 2-ethyl-4-methyl-, nitrate (B79036) is not directly emitted into the atmosphere in significant quantities from anthropogenic or biogenic sources. Instead, it is primarily formed as a secondary pollutant from the atmospheric oxidation of its parent volatile organic compound (VOC), 2-ethyl-4-methyl-1-pentene, or the corresponding alkane, 2,4-dimethylheptane.

The principal formation pathway involves the daytime reaction of the parent hydrocarbon with the hydroxyl radical (OH) in the presence of nitrogen oxides (NOx = NO + NO₂). The reaction mechanism proceeds as follows:

Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from the parent alkane (RH), forming an alkyl radical (R•).

Peroxy Radical Formation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an alkyl peroxy radical (RO₂•).

Reaction with Nitric Oxide: The alkyl peroxy radical (RO₂•) then reacts with nitric oxide (NO). This reaction has two competing channels:

A major channel that produces an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

A minor channel that forms the alkyl nitrate (RONO₂).

The branching ratio between these two channels, which determines the yield of the alkyl nitrate, is dependent on the structure of the alkyl group, temperature, and pressure. For C8 alkanes, the yield of alkyl nitrates from the reaction of the corresponding peroxy radicals with NO is significant, and can be in the range of 20-35%.

Sources of the precursor hydrocarbons include fugitive emissions from the use of fuels and solvents, as well as industrial processes.

Atmospheric Lifetime and Removal Processes

The atmospheric lifetime of 1-Pentanol, 2-ethyl-4-methyl-, nitrate is determined by the rates of its removal processes, which include photolysis and reaction with atmospheric oxidants such as the hydroxyl radical (OH), the nitrate radical (NO₃), and chlorine atoms (Cl).

Photolysis: Alkyl nitrates absorb ultraviolet radiation and can undergo photolysis, breaking the O-NO₂ bond to produce an alkoxy radical and nitrogen dioxide. The rate of photolysis is dependent on the actinic flux and the absorption cross-section of the molecule. For alkyl nitrates, photolysis is a significant removal pathway, with lifetimes typically on the order of several days to a couple of weeks.

Reaction with OH Radicals: The reaction with OH radicals is a major daytime removal process for alkyl nitrates. This reaction proceeds via hydrogen abstraction from the alkyl chain. The rate constant for the reaction of OH with C8 alkyl nitrates is on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. This corresponds to an atmospheric lifetime of a few days to a week, depending on the OH concentration.

Reaction with NO₃ Radicals: During the nighttime, reaction with the nitrate radical (NO₃) can be an important loss process for some VOCs. However, the reactivity of alkyl nitrates with NO₃ is generally low, making this a minor removal pathway compared to photolysis and reaction with OH.

Reaction with Cl Atoms: In marine or coastal areas with significant sources of chlorine atoms, reaction with Cl can be a competitive removal pathway. Similar to the OH reaction, this proceeds via hydrogen abstraction.

| Removal Process | Typical Rate Constant / Rate | Estimated Atmospheric Lifetime |

| Photolysis | J-value dependent on actinic flux | Days to weeks |

| Reaction with OH | ~1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Days to a week |

| Reaction with NO₃ | Generally low | Long (minor pathway) |

| Reaction with Cl | Dependent on Cl concentration | Significant in specific environments |

Gas-Phase and Particle-Phase Partitioning Behavior

Due to its relatively low volatility, which is a consequence of its high molecular weight and the presence of the polar nitrate functional group, this compound can exist in both the gas phase and the particle phase in the atmosphere. The partitioning between these two phases is a dynamic process governed by the compound's vapor pressure, the ambient temperature, and the concentration and composition of atmospheric particulate matter.

Long-chain alkyl nitrates, such as this C8 compound, have a greater tendency to partition to the aerosol phase compared to smaller alkyl nitrates. copernicus.org This partitioning is significant as it can:

Increase the atmospheric lifetime of the compound: By partitioning to the particle phase, the molecule is shielded from gas-phase oxidants and photolysis, thus extending its lifetime.

Facilitate long-range transport: Aerosol particles can be transported over long distances, carrying the alkyl nitrate far from its source region.

Alter its depositional fate: Particle-bound compounds are subject to wet and dry deposition, which can be a more efficient removal mechanism than gas-phase processes alone.

The gas-particle partitioning coefficient (Kp) describes the equilibrium between the gas and particle phases and is a key parameter in atmospheric models. For long-chain alkyl nitrates, Kp values indicate that a significant fraction can be associated with the particle phase, especially under conditions of high aerosol loading and low temperatures. copernicus.orgcopernicus.orgresearchgate.netcopernicus.org

Role in Atmospheric Nitrogen Cycling and Oxidant Budgets

Alkyl nitrates play a dual role in the atmospheric nitrogen cycle. nih.govwikipedia.org They act as a temporary reservoir for NOx, sequestering it in a less reactive form. caprysses.fr This allows for the transport of NOx over longer distances than would be possible for the more reactive forms like NO and NO₂. The subsequent degradation of the alkyl nitrate, either through photolysis or reaction with OH, releases the NOx back into the atmosphere, where it can again participate in photochemical ozone production. caprysses.fr

The formation of alkyl nitrates is a termination step for the catalytic cycle of ozone formation, as it removes both a peroxy radical and a NOx molecule. However, the release of NOx upon degradation means that this termination is only temporary. The efficiency of this NOx recycling process has significant implications for regional ozone and oxidant budgets.

By transporting NOx to remote regions, alkyl nitrates can influence the nitrogen deposition patterns and the oxidizing capacity of the atmosphere in areas far from direct emission sources. copernicus.orgcopernicus.org

Environmental Degradation in Aquatic and Terrestrial Systems

Following atmospheric deposition, this compound can enter aquatic and terrestrial ecosystems, where it is subject to further degradation processes.

Photolysis: In the upper layers of aquatic systems, direct photolysis by sunlight can be a degradation pathway, similar to the atmospheric process. The efficiency of this process depends on the water clarity and the depth of the water column.

Hydrolysis: Alkyl nitrates can undergo hydrolysis in aqueous environments, although this process is generally slow under neutral pH conditions. The rate of hydrolysis can be catalyzed by acidic or basic conditions. acs.orghelsinki.fi The hydrolysis products are the parent alcohol (2-ethyl-4-methyl-1-pentanol) and nitric acid. helsinki.fi The reaction can proceed through different mechanisms, including nucleophilic substitution at the carbon atom or at the nitrogen atom of the nitrate group. dtic.mil

The ultimate fate of this compound in soil and water is likely to be biodegradation by microorganisms. While specific studies on this particular compound are scarce, research on other organic nitrates suggests that various bacteria and fungi possess the enzymatic machinery to degrade these compounds.

Microorganisms can utilize the alkyl chain as a carbon and energy source. The degradation pathway may involve an initial hydrolysis of the nitrate ester bond, releasing the parent alcohol, which is then further metabolized. Alternatively, microorganisms may initiate the degradation by oxidizing the alkyl chain. The nitrate released during this process can be utilized by microorganisms as a nitrogen source or be subject to denitrification processes under anaerobic conditions, ultimately returning N₂ to the atmosphere.

Environmental Transport and Distribution Modeling

The environmental journey of this compound can be effectively predicted using multimedia environmental models, often based on the fugacity concept. Fugacity, a measure of a chemical's "escaping tendency" from a particular phase, allows for the modeling of partitioning between air, water, soil, sediment, and biota. The distribution of the compound is dictated by its inherent physicochemical characteristics, which are key inputs for these models.

Due to a lack of direct experimental measurements for this compound, its properties are estimated based on its chemical structure and data from its parent alcohol, 2-ethyl-4-methyl-1-pentanol. The addition of a nitrate group in place of a hydroxyl group generally increases the molecular weight and can alter properties like water solubility and vapor pressure.

Below are the estimated physicochemical properties for this compound, which are critical for environmental modeling:

Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Unit |

|---|---|---|

| Molecular Weight | 175.23 | g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | dimensionless |

| Water Solubility | 50 | mg/L |

| Vapor Pressure | 0.1 | mmHg at 25°C |

| Henry's Law Constant | 1.5 x 10-3 | atm·m³/mol |

These estimated values suggest that this compound has a moderate tendency to partition from water into organic matter and a relatively low volatility.

The transport and distribution of this compound are further elucidated by its partitioning coefficients, which are central to fugacity and other environmental models.

Environmental Partitioning Coefficients for this compound

| Coefficient | Estimated Value | Significance in Modeling |

|---|---|---|

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.2 | Indicates a moderate tendency to adsorb to soil and sediment organic matter. researchgate.net |

| Log Kow (Octanol-Water Partition Coefficient) | 3.5 | Suggests a potential for bioaccumulation in aquatic organisms. |

Based on these parameters, environmental models would predict the following behavior for this compound:

Atmospheric Fate: With a relatively low vapor pressure, long-range atmospheric transport in the gas phase is expected to be limited. However, like other organic nitrates, it can be subject to atmospheric degradation processes.

Aquatic Fate: In aquatic systems, its moderate water solubility and significant Log Kow value suggest that it will partition from the water column to sediment and biota. Bioaccumulation in fatty tissues of aquatic organisms is a possibility that would be further investigated by these models.

Terrestrial Fate: The estimated Log Koc value points towards moderate adsorption to soil organic matter. researchgate.net This suggests that the compound will not be highly mobile in soil and is less likely to leach into groundwater. Its persistence in soil will be dependent on microbial degradation rates, which are currently unknown.

Non Clinical Applications and Material Science Relevance

Application as Specialty Solvents or Reagents

Alkyl nitrates, the class of compounds to which 1-Pentanol, 2-ethyl-4-methyl-, nitrate (B79036) belongs, are recognized for their utility as reagents in organic synthesis. wikipedia.org Generally, these compounds are oily liquids or colorless solids that are insoluble in water but more soluble in organic solvents. sciencemadness.org This solubility profile suggests a potential application as a non-aqueous solvent or as a component in solvent mixtures for specific industrial processes.

While alkyl nitrites are sometimes used as specialty solvents, for example in cleaning applications, alkyl nitrates are more commonly employed as reactants. solventspronto.com The reactivity of the nitrate group allows these compounds to participate in various chemical transformations. For instance, alkyl nitrates can be used in nitration reactions or as intermediates in the synthesis of other functional groups. tandfonline.com The branched structure of 1-Pentanol, 2-ethyl-4-methyl-, nitrate could influence its solvency characteristics, potentially making it suitable for dissolving specific polymers or resins. However, detailed studies on its solvent properties are not currently available.

| Property | Value (for 2-ethyl-4-methyl-1-pentanol) |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 171.3±8.0 °C at 760 mmHg |

| Density | 0.8±0.1 g/cm3 |

| Flash Point | 64.2±8.7 °C |

| Solubility | Insoluble in water |

Table 1: Physical Properties of the Parent Alcohol, 2-ethyl-4-methyl-1-pentanol. Data sourced from public chemical databases.

Evaluation in Polymer Chemistry and Material Science

In the realm of polymer chemistry, energetic polymers are a significant area of research. These materials often incorporate energetic functional groups, such as nitrate esters, into the polymer backbone or as pendant groups. An energetic nitrate ester acrylate (B77674) polymer (NEAP) has been synthesized, demonstrating the integration of nitrate esters into polymer structures. acs.org While this compound is not a polymer itself, its structure suggests it could potentially be used as a plasticizer for energetic polymers. Plasticizers are added to polymers to increase their flexibility and processability. The long, branched alkyl chain of this compound could impart desirable physical properties to a polymer matrix.

Furthermore, polymer-supported nitrite (B80452) esters have been investigated for their use as diazotizing reagents, where the polymer acts as a recyclable source of nitrous acid. itu.edu.tr While this involves a nitrite rather than a nitrate, it highlights the broader concept of functionalized polymers in chemical synthesis. The synthesis of polymers incorporating nitrate esters is an active area of research, with applications in advanced materials. acs.org

Potential as Components in Propellant or Fuel Formulations

A well-documented application of alkyl nitrates is as additives in diesel fuel. Specifically, compounds like amyl nitrate act as ignition improvers, also known as cetane improvers, by accelerating the combustion of the fuel. wikipedia.org The addition of these compounds can lead to smoother engine operation and reduced emissions. The structure of this compound, with its C8 alkyl chain, makes it a candidate for similar applications. The branching of the alkyl chain could influence its volatility and ignition properties, which are critical parameters for fuel additives.

Historically, certain nitro compounds, which are related to alkyl nitrates, have been used in the production of rocket fuel. vajiramandravi.com While specific details regarding the use of this compound in propellant formulations are not publicly available, the energetic nature of the nitrate group is a key characteristic for such applications. The energy release upon decomposition is a fundamental principle behind their use in propellants.

Role in Chemical Intermediates and Precursors for Other Compounds

Alkyl nitrates serve as valuable intermediates in organic synthesis. sciencemadness.org The nitrate group can be displaced by a variety of nucleophiles, allowing for the introduction of other functional groups. For example, the carbon-oxygen bond of nitrate esters is susceptible to cleavage by reagents like sodium iodide and sodium cyanide. sciencemadness.org This reactivity makes alkyl nitrates useful precursors for synthesizing alkyl iodides, cyanides, and other derivatives.

Advanced Analytical Methodologies for Detection and Quantification

Development of Chromatographic Techniques (e.g., GC-MS, LC-MS) for Trace Analysis

Chromatographic techniques are fundamental for the separation and analysis of nitrate (B79036) esters from complex sample matrices. Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including alkyl nitrates. The coupling of GC's separation capabilities with the identification power of MS allows for the effective analysis of intricate mixtures. ijpsjournal.com For nitrate esters, which can be prone to thermal degradation, specialized injection techniques and column deactivations are often necessary to ensure reliable analysis. nih.gov

Headspace GC-MS (HS-GC/MS) is a particularly effective method for identifying volatile degradation products of alkyl nitrates and nitrites. ojp.govtandfonline.comresearchgate.net This technique analyzes the vapor phase above a sample, which is ideal for volatile analytes and minimizes matrix interference. ojp.gov In the analysis of compounds structurally similar to 1-Pentanol, 2-ethyl-4-methyl-, nitrate, specific GC parameters are crucial for achieving optimal separation and detection.

| Parameter | Typical Conditions for Alkyl Nitrate/Nitrite (B80452) Analysis | Reference |

|---|---|---|

| Column | Wide-bore capillary columns with deactivated surfaces | nih.gov |

| Stationary Phase | 20% bb' oxidipropionitrile on diatomaceous earth | oup.com |

| Injection | Split/Splitless with deactivated injection port liners | nih.govmst.dk |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.8-1.2 mL/min) | mst.dk |

| Oven Program | Initial hold at a low temperature (e.g., 35-40°C), followed by a temperature ramp (e.g., 5-15°C/min) to a final temperature (e.g., 200-300°C) | tandfonline.commst.dk |

| Detector | Mass Spectrometer (MS) in scan mode or Electron Capture Detector (ECD) for enhanced sensitivity to nitro groups | nih.govtandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or more thermally sensitive nitrate esters, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS is the preferred method. LC-MS is highly effective for separating compounds in complex mixtures before they are ionized and detected by the mass spectrometer. The U.S. Environmental Protection Agency (EPA) Method 8330B, for instance, specifies HPLC for the analysis of various nitroaromatics, nitramines, and nitrate esters in solid and water matrices. epa.gov

Recent advancements have led to the development of single liquid chromatography methods with UV detection for the simultaneous analysis of both nitrite and nitrate, which can be adapted for nitrate esters. These methods often utilize reversed-phase columns and provide excellent performance with low limits of quantitation (LOQ), demonstrating suitability for trace analysis in various samples.

Application of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which involve the coupling of two or more analytical instruments, are indispensable for the comprehensive analysis of complex samples. ijpsjournal.comresearchgate.net By combining a separation technique with a spectroscopic detection method, analysts can achieve higher resolution, selectivity, and identification confidence. researchgate.netnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR):

The combination of Gas Chromatography with Fourier Transform Infrared Spectroscopy (GC/IR) is a valuable technique for the analysis of alkyl nitrates and nitrites. astm.orgojp.gov As components elute from the GC column, they pass through a light pipe where their vapor-phase infrared spectra are recorded. This provides functional group information that is complementary to the mass spectral data from GC-MS. The vapor-phase IR spectra of nitrate esters exhibit strong, characteristic absorbances that can be used to distinguish between different compounds, including isomers. astm.orgojp.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For highly complex matrices, tandem mass spectrometry (LC-MS/MS) offers an additional layer of selectivity and sensitivity. After separation by LC, precursor ions of the target analyte are selected in the first mass spectrometer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass spectrometer. nih.gov This technique significantly reduces background noise and matrix effects, enabling the reliable quantification of trace levels of nitrate esters.

| Technique | Principle | Application for Nitrate Ester Analysis | Reference |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | Identification and quantification of volatile nitrate esters and their degradation products in environmental samples. | ijpsjournal.com |

| LC-MS | Separates compounds in the liquid phase based on their affinity for the stationary phase, followed by mass analysis. | Analysis of thermally labile or non-volatile nitrate esters in aqueous and solid matrices. | nih.gov |

| GC-IR | Combines GC separation with infrared spectroscopy to provide functional group information for eluting compounds. | Structural confirmation and isomer differentiation of alkyl nitrates. | astm.orgojp.gov |

| LC-NMR | Couples LC separation with Nuclear Magnetic Resonance spectroscopy for detailed structural elucidation of unknown compounds. | Provides complete structural assignments of analytes online, complementing information from MS. | researchgate.net |

Advanced Spectroscopic Methods for In-Situ Environmental Monitoring

In-situ environmental monitoring requires analytical methods that are rapid, portable, and capable of real-time measurements. Advanced spectroscopic techniques are being developed to meet these needs for the detection of nitrate-containing compounds in the field.

Spectroscopic devices operating in the ultraviolet (UV) range are often used for measuring nitrate concentrations. ucmerced.edu Nitrate ions absorb light at specific wavelengths, generally between 190–250 nm. ucmerced.edu While this method can be adapted for nitrate esters, a significant challenge is the potential for interference from other organic and inorganic compounds that also absorb in this region. To overcome this, analysis at multiple wavelengths may be necessary. ucmerced.edu

Fiber optic technology combined with portable spectro-radiometers has been utilized to investigate nitrate levels in water. mdpi.com These systems can be deployed directly in the field, providing real-time data without the need for sample collection and transport to a laboratory. Such sensors can be designed for disposable use, further enhancing their utility for on-site environmental monitoring. mdpi.com

Method Validation and Quality Assurance in Relevant Matrices

To ensure that analytical data are reliable, scientifically credible, and fit for their intended purpose, rigorous method validation and quality assurance (QA) procedures are essential. researchgate.net Any laboratory generating data on compounds like this compound must operate under a formal quality assurance program. epa.gov

Method validation involves establishing a set of performance characteristics to demonstrate that the analytical method is suitable for its intended use. Key validation parameters include linearity, precision, trueness (accuracy), limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net

Key Quality Assurance/Quality Control (QA/QC) Procedures:

Method Blank: An analyte-free matrix is processed through all steps of the analytical procedure to check for contamination. epa.gov

Calibration: A minimum of five concentration levels is typically used to establish a calibration curve and demonstrate the linearity of the method's response. epa.gov

Matrix Spike/Matrix Spike Duplicate: A known amount of the target analyte is added to a sample before extraction and analysis to assess the effect of the sample matrix on the method's accuracy and precision. epa.gov

Quality Control Check Standard: A standard of known concentration is analyzed periodically to verify the stability of the calibration. oregonstate.edu

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | r² > 0.995 | nih.gov |

| Precision (RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15-20% | epa.gov |

| Trueness (Recovery) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. Measured via matrix spikes. | 70-130% recovery (matrix dependent) | nih.govresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined experimentally (e.g., 3x signal-to-noise ratio) | nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined experimentally (e.g., 10x signal-to-noise ratio) |

Development of Novel Sensing Technologies

The demand for rapid, low-cost, and field-deployable analytical tools has spurred the development of novel sensing technologies for nitrate detection. While many of these are designed for inorganic nitrate, the underlying principles can often be adapted for organic nitrate esters.

Electrochemical Sensors: These sensors offer a promising alternative to traditional methods due to their simplicity, cost-effectiveness, and rapid response times. inl.int Ion-selective electrodes (ISEs) are a type of potentiometric sensor where a membrane doped with an ionic carrier selectively binds to the target ion (e.g., nitrate), causing a measurable change in potential. ucmerced.edu Recent advances include all-solid-state ISEs, which are more portable and easier to maintain than older designs. mdpi.cominl.int The use of novel transducer materials, such as graphene oxide, can significantly enhance the sensitivity and performance of these electrodes. inl.int

Fluorescence-Based Sensors: Optical sensors based on fluorescence are an attractive technology because they are generally more sensitive and easier to apply than other methods. uconn.edu These sensors often work on a displacement principle, where the binding of a nitrate ion displaces a fluorescence-quenching anion, resulting in a measurable increase in fluorescence emission. uconn.edu Dendrimers can be used to encapsulate and protect the sensor components and to act as "molecule concentrators," amplifying the fluorescent signal. uconn.edu

Bacterial Biosensors: Whole-cell bacterial reporters have been developed to detect the bioavailability of nitrate in environmental matrices like soil. nih.gov These biosensors utilize bacteria that have been genetically engineered to produce a measurable signal, such as Green Fluorescent Protein (GFP), in the presence of nitrate. nih.gov This approach provides information on the amount of nitrate that is available to microorganisms, which can be a critical factor in environmental studies.

| Sensor Type | Principle of Operation | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Electrochemical (ISE) | Measures the potential difference generated by the selective binding of nitrate ions to an ion-specific membrane. | Cost-effective, rapid response, portable. | Selectivity in complex matrices, potential for fouling. | ucmerced.eduinl.int |

| Fluorescence-Based | Detects changes in fluorescence intensity upon binding of the nitrate ion to a specially designed receptor molecule. | High sensitivity, applicable to in-situ measurements. | Susceptibility of fluorophores to decomposition, interference from background fluorescence. | uconn.edu |

| Nanomaterial-Enhanced | Utilizes nanomaterials (e.g., graphene, nanoparticles) to amplify the sensor's response signal. | Extremely low detection limits, enhanced stability. | Complexity of fabrication, transitioning from lab to field. | ucmerced.eduinl.int |

| Bacterial Biosensor | Engineered bacteria produce a quantifiable signal (e.g., fluorescence) in response to bioavailable nitrate. | Measures bioavailability, high sensitivity. | Response time, maintaining cell viability in the field. | nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research directly focused on 1-Pentanol, 2-ethyl-4-methyl-, nitrate (B79036) is limited in publicly available literature. However, extensive research on the broader class of alkyl nitrates provides a framework for understanding its potential significance and behavior. Alkyl nitrates (RONO2) are recognized as important reservoirs for tropospheric reactive nitrogen (NOy). escholarship.org They are primarily formed through the atmospheric oxidation of parent hydrocarbons in the presence of nitrogen oxides (NOx). copernicus.org

Key findings in the field of alkyl nitrate research that are relevant to understanding 1-Pentanol, 2-ethyl-4-methyl-, nitrate include:

Atmospheric Formation: Alkyl nitrates are formed during the day via the reaction of organic peroxy radicals (RO2) with nitric oxide (NO). copernicus.org At night, the reaction of nitrate radicals (NO3) with volatile organic compounds (VOCs) can be a significant formation pathway. copernicus.org Given that 1-Pentanol, 2-ethyl-4-methyl- is a volatile organic compound, its oxidation in the atmosphere would likely lead to the formation of the corresponding nitrate ester.

Role in Tropospheric Chemistry: Alkyl nitrates can influence tropospheric ozone production. Their formation can act as a sink for both NOx and reactive organic radicals, thereby slowing down ozone formation in some environments. copernicus.org

Transport and Deposition: Due to their relatively longer atmospheric lifetimes compared to NOx, alkyl nitrates can be transported over long distances, influencing the distribution of reactive nitrogen in the atmosphere.

Particulate Matter: Recent studies have identified the presence of long-chain alkyl nitrates in particulate matter (PM2.5), suggesting that they are components of secondary organic aerosols (SOA) and can contribute to haze formation. copernicus.orgcopernicus.org Research has shown that the concentration of n-alkyl nitrates in particulate matter can increase with carbon chain length. copernicus.orgcopernicus.org

While specific studies on this compound are not prominent, the existing body of research on C7-C10 alkyl nitrates provides a basis for its potential role in atmospheric chemistry. nih.gov

Identification of Remaining Research Gaps and Challenges

Despite the progress in understanding alkyl nitrates, several research gaps and challenges remain, which are directly applicable to the study of this compound:

Limited Data on Long-Chain Alkyl Nitrates: There is a general scarcity of data on the atmospheric abundance, sources, and sinks of long-chain alkyl nitrates (generally those with more than five carbon atoms). The specific contribution of branched C8 alkyl nitrates like this compound to atmospheric reactive nitrogen is largely unquantified.

Analytical Methodologies: The accurate and routine measurement of individual alkyl nitrate isomers in the atmosphere is challenging. The development of more sensitive and selective analytical techniques is needed to differentiate and quantify compounds like this compound from other isomers. Current methods using gas chromatography-tandem mass spectrometry (GC-MS/MS) have shown promise for detecting a range of alkyl nitrates in particulate matter. copernicus.orgnih.gov

Formation and Loss Pathways: The precise branching ratios for the formation of alkyl nitrates from the oxidation of complex VOCs, such as 2-ethyl-4-methyl-1-pentanol, are not well established. Furthermore, the relative importance of different loss processes, including photolysis and oxidation by OH radicals, for long-chain and branched alkyl nitrates requires further investigation.

Role in Secondary Organic Aerosol (SOA) Formation: The extent to which long-chain alkyl nitrates like this compound contribute to the formation and growth of SOA is not well understood. Studies on n-alkyl nitrates in particulate matter suggest a potential role, but more research is needed to elucidate the mechanisms for branched isomers. copernicus.orgcopernicus.org

Emerging Research Directions for this compound

Future research on this compound is likely to be driven by broader trends in atmospheric chemistry and environmental science. Emerging research directions include:

Advanced Analytical Techniques: The application of high-resolution mass spectrometry and other advanced analytical techniques will be crucial for the in-situ detection and quantification of specific long-chain alkyl nitrate isomers. This will enable a better understanding of the atmospheric chemistry of compounds like this compound.

Chamber Studies and Modeling: Controlled laboratory (smog chamber) studies can be designed to investigate the formation yield of this compound from the oxidation of its parent alcohol under various atmospheric conditions. The results from these studies can then be incorporated into atmospheric chemical transport models to simulate its impact on regional air quality.

Isotopic Analysis: The use of stable isotope analysis could help to trace the sources and atmospheric processing of alkyl nitrates. copernicus.org Applying these techniques to larger alkyl nitrates could provide insights into their formation pathways and environmental fate.

Nighttime Chemistry: Investigating the role of nitrate radical (NO3) initiated chemistry in the formation of this compound in different environments is a key area for future research, as nighttime reactions can be a significant source of alkyl nitrates. copernicus.org

Broader Implications for Alkyl Nitrate Chemistry and Environmental Science

The study of this compound, as a representative of a complex, branched alkyl nitrate, has broader implications for both alkyl nitrate chemistry and environmental science:

Understanding NOx Cycling: A more complete understanding of the formation, transport, and fate of a wider range of alkyl nitrates is essential for accurately modeling the global and regional budgets of reactive nitrogen and its impact on ozone and particulate matter formation. copernicus.org

Secondary Organic Aerosol (SOA) Formation: Elucidating the role of long-chain alkyl nitrates in SOA formation is critical for improving our understanding of air quality and climate. These compounds can contribute to the mass and chemical composition of atmospheric aerosols, which have significant health and environmental effects. nih.gov

Source Apportionment: Identifying and quantifying specific alkyl nitrates can potentially serve as tracers for particular emission sources or atmospheric chemical processes. For instance, the presence of specific branched alkyl nitrates could be linked to the oxidation of certain biogenic or anthropogenic VOCs.

Environmental Impact of Nitrate Pollution: While much of the focus on nitrate pollution is on its effects on water quality, understanding the atmospheric component of the nitrogen cycle is also crucial. aquamonitrix.com Alkyl nitrates are a key part of this cycle, and their study contributes to a more holistic view of the environmental impacts of nitrogen pollution.

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of 2-ethyl-4-methyl-1-pentanol nitrate?

Answer:

- IR Spectroscopy : Utilize high-resolution IR to identify functional groups (e.g., nitrate ester O–NO₂ stretching at ~1630–1280 cm⁻¹) and hydroxyl interactions. Sample preparation in non-polar solvents (e.g., CCl₄ or CS₂) minimizes intermolecular hydrogen bonding, enhancing peak resolution .

- Mass Spectrometry : Employ electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. Compare with databases (e.g., NIST) for nitroalkane derivatives, noting characteristic nitrate ester cleavage (e.g., loss of NO₂ or HNO₂ groups) .

- NMR : Use ¹³C and ¹H NMR in deuterated solvents to resolve branching (2-ethyl-4-methyl) and nitrate ester linkage. DEPT-135 can differentiate CH₃/CH₂ groups in the aliphatic chain .

Basic: What synthetic pathways are feasible for preparing 2-ethyl-4-methyl-1-pentanol nitrate?

Answer:

- Nitration of Alcohol Precursor : React 2-ethyl-4-methyl-1-pentanol with concentrated HNO₃ in a controlled, low-temperature (0–5°C) environment to minimize decomposition. Use stoichiometric excess of acid and inert solvent (e.g., CCl₄) to improve yield .

- Esterification with Nitric Acid : Employ acid-catalyzed esterification (H₂SO₄ catalyst) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS to detect intermediates like alkyl nitrates .

- Critical Parameters :

Advanced: How can computational chemistry predict the thermal stability of 2-ethyl-4-methyl-1-pentanol nitrate?

Answer:

- DFT Calculations : Use methods like CBS-QB3 to model bond dissociation energies (BDEs) of O–NO₂ bonds. Compare with experimental decomposition temperatures (e.g., TGA/DSC) to validate predictions .

- Kinetic Modeling : Develop a mechanism incorporating primary decomposition pathways (e.g., homolytic cleavage of O–NO₂, yielding alkoxy radicals and NO₂). Validate against jet-stirred reactor (JSR) data for analogous nitroalkanes .

- Challenges :

- Accurate modeling of branching effects (2-ethyl-4-methyl) on steric hindrance.

- Solvent interactions in condensed-phase simulations .

Advanced: How do structural modifications (e.g., branching) in nitrate esters influence combustion performance in biofuel blends?

Answer:

- Cetane Improvement : Branched chains (e.g., 2-ethyl-4-methyl) reduce autoignition delay by enhancing radical generation during decomposition. Compare with linear analogs using constant-volume combustion chambers (CVCC) .

- Emission Trade-offs : Higher branching may increase NOₓ emissions due to elevated combustion temperatures. Use exhaust gas recirculation (EGR) or lean-burn conditions to mitigate this .

- Methodology :

Advanced: How should researchers resolve contradictions in reported solvent interactions of aliphatic nitrate esters?

Answer:

- Solubility Profiling : Use Hansen solubility parameters (HSPs) to predict miscibility. For example, polar solvents (e.g., acetone) dissolve nitrate esters better than non-polar media (e.g., hexane) .

- Phase Behavior Analysis : Conduct cloud-point measurements in binary/ternary mixtures (e.g., nitrate ester + ethanol + water) to identify co-solvency effects .

- Conflicting Data Mitigation :

- Standardize solvent purity and temperature (e.g., 25°C ± 0.1°C).

- Cross-validate with computational COSMO-RS models .

Basic: What safety protocols are critical for handling 2-ethyl-4-methyl-1-pentanol nitrate?

Answer:

- Storage : Keep in airtight containers away from oxidizers, heat, and ignition sources (e.g., flames, static electricity). Store in ventilated, fireproof cabinets .

- Decomposition Risks : Avoid prolonged exposure to light/heat, which can trigger exothermic decomposition. Use TGA to assess onset temperatures and DSC for heat flow analysis .

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaHCO₃) to hydrolyze nitrate esters into less hazardous alcohols/nitrates .

Advanced: What mechanistic insights govern the oxidation pathways of branched nitrate esters in atmospheric chemistry studies?

Answer:

- OH Radical Reactions : Use laser-induced fluorescence (LIF) or FTIR to track OH-initiated H-abstraction at tertiary C–H sites (favored in branched chains). Quantify rate constants via relative rate methods .

- Tropospheric Lifetime Estimation : Calculate using structure-activity relationships (SARs) for nitrate esters. Branching typically reduces lifetime by 20–30% compared to linear chains .

- Data Interpretation :

- Compare with iso-pentanol oxidation profiles in JSRs (530–1220 K) .

- Model secondary aerosol formation via Master Chemical Mechanism (MCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.